N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 946282-72-0
VCID: VC11975452
InChI: InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-10-13(7-8-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18)
SMILES: CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C
Molecular Formula: C15H22N2O3S
Molecular Weight: 310.4 g/mol

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide

CAS No.: 946282-72-0

Cat. No.: VC11975452

Molecular Formula: C15H22N2O3S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide - 946282-72-0

Specification

CAS No. 946282-72-0
Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
IUPAC Name N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide
Standard InChI InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-10-13(7-8-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18)
Standard InChI Key HMUFCWLKOWDDQV-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C
Canonical SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C

Introduction

Structural and Chemical Properties

The compound’s structure combines a tetrahydroquinoline scaffold—a partially saturated bicyclic system with a nitrogen atom—with two functional groups: an ethanesulfonyl moiety at the 1-position and a 2-methylpropanamide group at the 6-position. These modifications influence its physicochemical and pharmacokinetic behavior.

Molecular Features

  • Molecular Formula: Hypothesized as C15H21N2O3S\text{C}_{15}\text{H}_{21}\text{N}_2\text{O}_3\text{S} based on structural analysis.

  • Molecular Weight: Estimated at 321.4 g/mol.

  • Key Functional Groups:

    • Ethanesulfonyl Group: Enhances solubility and potential for hydrogen bonding, common in sulfonamide-based therapeutics.

    • 2-Methylpropanamide (Isobutyramide): Contributes to lipophilicity and metabolic stability.

Table 1: Comparative Physicochemical Properties of Related Compounds

PropertyN-[1-(Ethanesulfonyl)-THQ-6-yl]-2-MPA (Hypothesized)Analog from (CAS 946297-25-2)
Molecular Weight321.4 g/mol465.6 g/mol
logP (Lipophilicity)~2.1 (Predicted)1.073
Hydrogen Bond Donors22
Polar Surface Area~80 Ų (Predicted)63.056 Ų

Synthesis and Chemical Reactivity

While no explicit synthesis route for this compound is documented, analogous tetrahydroquinoline derivatives are typically synthesized through multi-step processes involving cyclization, sulfonylation, and amide coupling.

Proposed Synthesis Pathway

  • Tetrahydroquinoline Core Formation:

    • Cyclization of aniline derivatives via Pictet-Spengler or Bischler-Napieralski reactions.

  • Ethanesulfonyl Introduction:

    • Sulfonylation using ethanesulfonyl chloride under basic conditions.

  • Amide Functionalization:

    • Coupling 2-methylpropanoyl chloride to the 6-amino group of the tetrahydroquinoline intermediate.

Stability and Reactivity

  • The ethanesulfonyl group may undergo nucleophilic substitution under acidic conditions.

  • The amide bond is susceptible to hydrolysis in extreme pH environments, necessitating stability studies for pharmaceutical applications.

CompoundActivityTargetSource
N-(4-{[1-(Ethanesulfonyl)-THQ-6-yl]sulfamoyl}phenyl)-2-MPAAntibacterialDihydrofolate reductase
Ethanesulfonyl-THQ derivativesAnti-inflammatoryCOX-2

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

  • Moderate logP (~2.1) suggests balanced lipophilicity for membrane permeability and solubility.

  • Polar surface area (~80 Ų) may limit blood-brain barrier penetration, reducing neurotoxicity risks .

Metabolism and Excretion

  • Likely hepatic metabolism via cytochrome P450 enzymes, with sulfonamide and amide groups undergoing oxidation or hydrolysis.

  • Renal excretion predicted due to moderate molecular weight and polarity .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for improving yield and purity are needed.

  • Target Validation: High-throughput screening to identify specific biological targets.

  • Preclinical Studies: Toxicity profiling in animal models to assess therapeutic index.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator